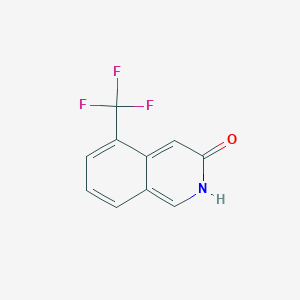
5-(Trifluoromethyl)isoquinolin-3-ol
Overview
Description
5-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves metal-catalyzed denitrogenative reactions . These reactions are a cornerstone in the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Trifluoromethylpyridines, which are structurally similar to this compound, are also synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to an isoquinoline ring . The molecular weight of this compound is 213.15600 .Chemical Reactions Analysis
The trifluoromethyl group in this compound plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
TFIQ has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. TFIQ has also been studied for its potential as a modulator of ion channels, which are important drug targets for various diseases such as epilepsy and cardiac arrhythmias. Additionally, TFIQ has been studied for its potential as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of TFIQ is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in various cellular processes. TFIQ has been shown to selectively inhibit the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression and transcriptional regulation. TFIQ has also been shown to modulate the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TFIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFIQ has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, TFIQ has been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFIQ is its unique physicochemical properties, which make it an attractive candidate for drug development. The trifluoromethyl group in TFIQ can enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties. However, one limitation of TFIQ is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on TFIQ. One area of interest is the development of TFIQ-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of TFIQ as a modulator of ion channels, which could lead to the development of new therapies for neurological and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of TFIQ and its potential applications in other areas of biology and chemistry.
properties
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



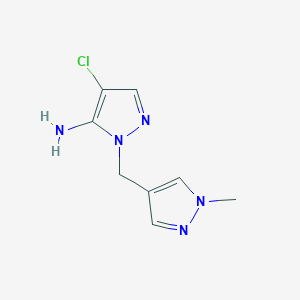


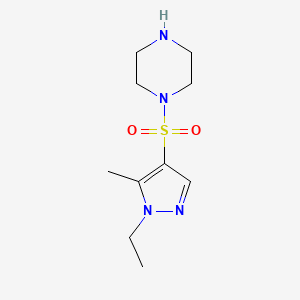
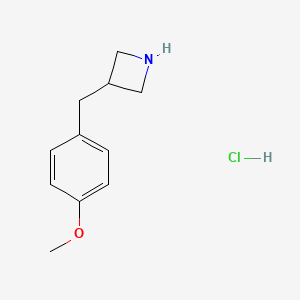
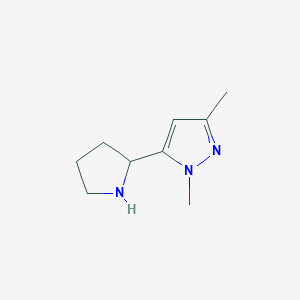

![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)


![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)
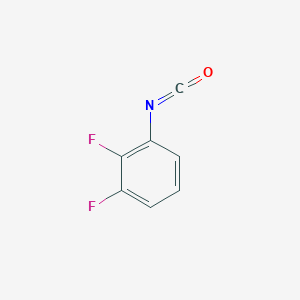

![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)